molecular formula C20H19N3O2 B3010778 (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone CAS No. 2034279-00-8

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone

Cat. No. B3010778
CAS RN: 2034279-00-8
M. Wt: 333.391
InChI Key: HGBBKBZQMMPYEZ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Molecular Structure Analysis

In the oxadiazole ring, the C-O and C=N bond lengths are each almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives are diverse and complex, and they are often used in the synthesis of various pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific substituents attached to the ring .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold serves as an excellent framework for novel drug development. Researchers have identified several drugs containing this unit, highlighting its potential. The compound could be explored for its pharmacological properties, such as receptor binding affinity, metabolic stability, and toxicity profiles. Investigating its interactions with specific targets (e.g., enzymes, receptors) may lead to the discovery of new therapeutic agents .

Antibacterial Activity

Given the increasing threat of antibiotic resistance, compounds with antibacterial properties are crucial. Preliminary studies have evaluated 1,2,4-oxadiazole derivatives for their antibacterial effects. Investigating the compound’s activity against Gram-positive and Gram-negative bacteria could provide valuable insights. For instance, assessing minimum inhibitory concentrations (MIC) against specific strains (e.g., S. aureus, E. coli) would be informative .

Anticancer Potential

The compound’s cytotoxicity and anticancer activity are worth exploring. In vitro assays, such as the MTT test, can assess its impact on cancer cell viability. Researchers could investigate its mechanism of action, selectivity, and potential as a lead compound for further optimization .

Anti-Infective Agents

Considering the global burden of infectious diseases, identifying new anti-infective agents remains critical. Researchers have synthesized 1,2,4-oxadiazole derivatives and evaluated their efficacy against various pathogens. Assessing the compound’s activity against specific microorganisms (e.g., bacteria, fungi) could guide further studies .

Neuropharmacology and Receptor Modulation

The compound’s structure suggests potential interactions with neural receptors. Investigating its binding affinity to specific receptors (e.g., sigma receptors) could reveal its neuropharmacological effects. Such studies might shed light on its role in neurological disorders or pain management .

In Vivo Toxicity Assessment

Before clinical development, assessing the compound’s safety is crucial. In vivo toxicity studies in animal models (e.g., mice) can determine its adverse effects, dose-response relationships, and potential therapeutic index .

properties

IUPAC Name

(2-methylphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20(24)23-12-11-16(13-23)18-21-19(25-22-18)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBBKBZQMMPYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone

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